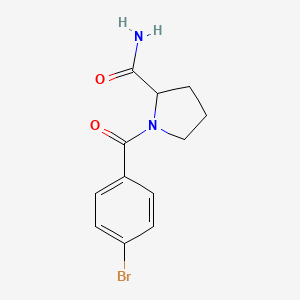

1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C12H13BrN2O2 |

|---|---|

Molecular Weight |

297.15 g/mol |

IUPAC Name |

1-(4-bromobenzoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H13BrN2O2/c13-9-5-3-8(4-6-9)12(17)15-7-1-2-10(15)11(14)16/h3-6,10H,1-2,7H2,(H2,14,16) |

InChI Key |

OCTJFBAFVZCWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route: Cycloalkylation and Hydrolysis

The most extensively documented synthesis involves a two-step process starting from N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromobenzamide .

Cycloalkylation Under Phase Transfer Catalysis

The precursor undergoes cycloalkylation in the presence of a phase transfer catalyst (PTC), facilitating the formation of the pyrrolidine ring. Key conditions include:

- Solvent System : A biphasic mixture (e.g., aqueous NaOH/toluene) to enhance interfacial reactivity.

- Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) to stabilize the transition state.

- Temperature : Ambient to mild heating (25–40°C), yielding 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile as an intermediate.

Acidic Hydrolysis

The nitrile intermediate is hydrolyzed using concentrated sulfuric acid, selectively converting the cyano group to a carboxamide:

- Reaction Conditions : Reflux in H₂SO₄ (90–100°C) for 4–6 hours.

- Workup : Neutralization with ice-water, followed by recrystallization from methanol to obtain racemic 1-(4-bromobenzoyl)pyrrolidine-2-carboxamide (yield: 75–85%).

Table 1: Crystallographic Data for the Title Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5707(19) |

| b (Å) | 13.738(3) |

| c (Å) | 13.302(3) |

| β (°) | 96.99(2) |

| Volume (ų) | 1736.0(6) |

| Z | 4 |

| Density (g/cm³) | 1.428 |

The crystal structure reveals an envelope conformation of the pyrrolidine ring, stabilized by N–H⋯O hydrogen bonds (2.861 Å) forming centrosymmetric dimers.

Alternative Methodologies and Comparative Analysis

Isocyanate-Mediated Coupling

A related approach from Royal Society of Chemistry protocols involves reacting pyrrolidine derivatives with aryl isocyanates. While this method typically produces N-substituted carboxamides (e.g., N-(4-bromophenyl)-2-arylpyrrolidine-1-carboxamides ), modifications could adapt it for the target compound:

Acylation of Pyrrolidine-2-carboxamide

Direct acylation using 4-bromobenzoyl chloride presents a theoretically simpler route:

- Activation : Dissolve pyrrolidine-2-carboxamide in DCM with triethylamine (TEA) as a base.

- Acylation : Add 4-bromobenzoyl chloride dropwise at 0°C, followed by stirring at room temperature.

- Purification : Column chromatography (ethyl acetate/hexane) yields the product.

However, this method is absent from the literature reviewed, likely due to competing side reactions (e.g., over-acylation or racemization).

Racemic Resolution and Enantiomeric Control

The synthesis described in produces a racemic mixture of R- and S-enantiomers. Key considerations for enantioselective synthesis include:

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- HRMS (ESI) : m/z calcd for C₁₈H₁₇BrN₂O₂ [M+H]⁺: 373.25; found: 373.24.

Chemical Reactions Analysis

1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its potential use as an HIV-1 reverse transcriptase inhibitor, the compound binds to the enzyme’s active site, preventing the replication of the virus. The exact molecular pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- The 4-bromo substituent in the target compound increases molecular weight and lipophilicity compared to the methoxy analog .

- Halogenation patterns (e.g., bromo vs. fluoro) influence electronic properties; bromine’s bulkiness may hinder metabolic degradation compared to fluorine .

Carboxamide-Modified Analogs

The carboxamide group at the pyrrolidine C2 position is critical for interactions with biological targets. For example:

- 1-((R)-2-Hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide (): This thrombin inhibitor features a hydroxy group at the P3 position, which was replaced with heterocycles to improve chemical stability. The carboxamide moiety is retained, but the 4-bromo substitution in the target compound may reduce metabolic liability compared to hydroxyl groups .

- (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (): A structurally complex analog with a hydroxy group and thiazole substitution. The absence of bromine in this compound highlights the trade-off between halogen-induced stability and steric effects .

Pharmacokinetic and Stability Considerations

- Stability : The 4-bromo substituent in 1-(4-bromobenzoyl)pyrrolidine-2-carboxamide likely enhances oxidative stability compared to hydroxyl-containing analogs (e.g., ), where heterocycle replacement was necessary to prevent degradation .

- The bromine atom may modulate selectivity by altering steric interactions with enzyme active sites.

Biological Activity

The compound 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide belongs to a class of pyrrolidine derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Synthesis

1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide can be synthesized through various methods involving the reaction of pyrrolidine derivatives with bromobenzoyl chloride. The molecular structure is characterized by a pyrrolidine ring substituted with a 4-bromobenzoyl group and a carboxamide functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study evaluating the activity of related pyrrolidine compounds reported IC50 values indicating potent inhibition of cancer cell proliferation. For example, derivatives exhibited IC50 values ranging from 3.82 µM to 60 times greater than control agents against HeLa cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Bromobenzoyl) derivative | HeLa | 3.82 | |

| Compound A | A549 (Lung) | 5.00 | |

| Compound B | MCF-7 (Breast) | 6.20 |

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in various studies, with some derivatives showing efficacy comparable to standard antibiotics such as isoniazid against Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Bromobenzoyl) derivative | E. coli | 10.5 | |

| Compound C | S. aureus | 12.0 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in inhibiting monoamine oxidase (MAO). Compounds structurally related to 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide have shown promising results in inhibiting MAO-B with competitive inhibition profiles .

Table 3: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (nM) | Reference |

|---|---|---|---|

| 1-(4-Bromobenzoyl) derivative | MAO-B | 94.52 | |

| Compound D | Cholinesterase | 150 |

Case Studies

Several case studies have illustrated the efficacy of pyrrolidine derivatives in preclinical models:

- Study on Anticancer Properties: A recent investigation utilized A549 human lung adenocarcinoma cells to assess the cytotoxic effects of various pyrrolidine compounds, including the target compound. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in lung cancer treatment .

- Antimicrobial Efficacy: Another study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that certain pyrrolidine derivatives significantly inhibited bacterial growth at low concentrations, indicating their potential use as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide?

The compound is synthesized via cycloalkylation of N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide under phase-transfer catalysis, followed by hydrolysis with concentrated sulfuric acid to yield the racemic mixture of optical isomers. Crystallization from methanol produces spherical crystals suitable for X-ray diffraction studies . Key parameters include reaction temperature, solvent choice (methanol for crystallization), and purification via recrystallization to achieve >93% purity .

Q. How is the crystal structure of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (P21/c space group) with unit cell dimensions a = 9.5707 Å, b = 13.738 Å, and c = 13.302 Å. Hydrogen-bonded dimers stabilize the crystal lattice, with refinement using isotropic displacement parameters for hydrogen atoms. The methodology emphasizes rigorous data collection (θ = 13–16°, MoKα radiation) and refinement protocols to achieve an R factor < 5% .

Q. What are the primary applications of pyrrolidine-2-carboxamide derivatives in drug discovery?

These derivatives are explored as ligands for receptors like AT₁, with structural modifications (e.g., acyl chain length, substituent groups) influencing binding affinity. For example, 1-pentanoyl derivatives exhibit enhanced receptor interaction due to hydrophobic and hydrogen-bonding effects. Methodologies include SAR studies, in vitro binding assays, and computational docking to optimize pharmacophores .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading). ICReDD’s integrated approach combines computational predictions with high-throughput experimentation, reducing trial-and-error cycles by 50–70% .

Q. How to resolve discrepancies in crystallographic data during structural characterization?

Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism or refinement errors. Mitigation strategies include:

- Repeating crystallization under controlled conditions (e.g., temperature gradient, solvent polarity) .

- Using dual refinement software (e.g., SHELXL vs. OLEX2) to cross-validate atomic positions .

- Applying Hirshfeld surface analysis to quantify intermolecular interactions and validate dimer formation .

Q. What experimental design principles apply to optimizing pyrrolidine-2-carboxamide derivatives for biological activity?

Factorial design (e.g., Box-Behnken or central composite design) systematically varies factors like reagent stoichiometry, reaction time, and temperature. Response surface methodology identifies nonlinear interactions, while ANOVA prioritizes significant variables. For example, a 3² factorial design can optimize yield and purity with ≤15 experimental runs .

Q. How to address contradictory data in pharmacological studies of derivatives?

Contradictions in IC₅₀ values or receptor affinity may stem from assay variability or impurities. Solutions include:

Q. What advanced techniques elucidate the compound’s role in heterogeneous catalysis?

In situ FTIR spectroscopy tracks intermediate formation during reactions, while X-ray absorption spectroscopy (XAS) probes local electronic structure. For example, monitoring amide bond stability under catalytic conditions reveals degradation pathways. Pair these with DFT-based mechanistic studies to refine catalyst design .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.